Physical and Thermodynamic Characterization of 5-Methyl-1-undecene: A Comprehensive Technical Guide
Physical and Thermodynamic Characterization of 5-Methyl-1-undecene: A Comprehensive Technical Guide
Executive Summary
For researchers and drug development professionals, the precise characterization of hydrocarbon intermediates is foundational to downstream synthetic success. 5-Methyl-1-undecene (CAS: 74630-38-9) is a branched terminal alkene frequently utilized as a critical precursor in the total synthesis of complex natural products, including agricultural pheromones (e.g., for the coffee leaf miner moth, Perileucoptera coffeella)[1] and specialized lipid nanoparticles.
This whitepaper provides an in-depth analysis of the physical and thermodynamic properties of 5-methyl-1-undecene. By synthesizing computational models, predictive thermodynamics, and robust experimental protocols, this guide serves as an authoritative reference for integrating this unique branched alkene into advanced chemical workflows.
Chemical Identity and Physical Properties
5-Methyl-1-undecene is a C₁₂H₂₄ isomer characterized by a terminal double bond and a methyl branch at the C5 position[2][3]. The terminal olefin provides a highly reactive site for hydroboration, epoxidation, and cross-metathesis, while the aliphatic tail and methyl branch confer significant lipophilicity (LogP = 5.9)[3][4].
Because experimental physical data for highly specific branched isomers can be sparse in primary literature, properties such as boiling point and density are often extrapolated from their linear counterparts (e.g., 1-dodecene, which boils at ~213 °C)[5][6]. The introduction of a methyl branch typically disrupts molecular packing and reduces intermolecular van der Waals forces, slightly lowering the boiling point and density relative to the linear isomer.
Table 1: Chemical Identity and Physical Properties
| Property | Value | Source / Methodology |
| IUPAC Name | 5-methylundec-1-ene | PubChem[3] |
| CAS Registry Number | 74630-38-9 / 146919-79-1 | NIST WebBook / PubChem[2][3] |
| Molecular Formula | C₁₂H₂₄ | Structural Derivation[2] |
| Molecular Weight | 168.32 g/mol | PubChem[3] |
| Exact Mass | 168.1878 Da | PubChem[3] |
| LogP (XLogP3-AA) | 5.9 | Computed (PubChem)[3] |
| Estimated Boiling Point | ~208–212 °C | Extrapolated from 1-dodecene[5] |
| Estimated Density | ~0.75–0.76 g/cm³ | Extrapolated from 1-dodecene[7][8] |
Synthesis and Structural Validation
The synthesis of highly pure 5-methyl-1-undecene requires stereoselective and regioselective control. A proven methodology involves the catalytic cross-coupling of a Grignard reagent with an alkyl tosylate[1][9].
Mechanistic Causality: The coupling of pentylmagnesium bromide with the tosylate of 2-methylhex-5-en-1-ol is catalyzed by lithium tetrachlorocuprate(II) ( Li2CuCl4 )[1][9]. Standard Grignard reactions with alkyl electrophiles often suffer from sluggish kinetics and competing β -hydride elimination, leading to unwanted alkene byproducts. The Li2CuCl4 catalyst facilitates a radical-mediated oxidative addition pathway that drastically improves the yield of the target branched alkene while preserving the integrity of the terminal double bond[9].
Figure 1: Catalytic cross-coupling synthesis pathway of 5-methyl-1-undecene.
Thermodynamic Properties & Predictive Modeling
In drug development and chemical engineering, understanding the thermodynamics of a precursor is vital for scaling up reactions (e.g., calculating heat loads for reactors). When empirical thermodynamic data is unavailable, Benson Group Additivity (BGA) is the gold standard for estimating gas-phase thermochemistry[10][11][12].
BGA calculates the standard enthalpy of formation ( ΔHf∘ ), entropy ( S∘ ), and heat capacity ( Cp ) by summing the contributions of individual structural groups within the molecule[12]. For 5-methyl-1-undecene, the molecule is deconstructed into:
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One terminal alkene group: CdH2=CdH
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One methine branch point: CH(C)3
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Multiple methylene groups: CH2(C)2
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Two terminal methyl groups: CH3(C)
Table 2: Estimated Thermodynamic Parameters
| Thermodynamic Parameter | Estimated Value | Estimation Methodology |
| Standard Enthalpy of Formation ( ΔHf∘ ) | -165 to -175 kJ/mol | Benson Group Additivity[11][12] |
| Standard Entropy ( S∘ ) | ~ 480 J/(mol·K) | Benson Group Additivity[12] |
| Heat of Vaporization ( ΔHvap ) | ~ 45 - 50 kJ/mol | Trouton's Rule / Group Additivity |
Experimental Protocols for Characterization
To transition from predictive models to empirical certainty, researchers must employ self-validating analytical frameworks. The following protocols detail how to experimentally verify the physical and thermodynamic properties of synthesized 5-methyl-1-undecene.
Figure 2: Self-validating experimental workflow for thermodynamic characterization.
Protocol 1: Determination of Heat of Vaporization ( ΔHvap ) via DSC
Differential Scanning Calorimetry (DSC) provides direct measurement of endothermic phase transitions.
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Sample Preparation: Weigh 5–10 mg of 5-methyl-1-undecene into an aluminum hermetic pan with a pinhole lid (to allow vapor escape). Prepare an identical empty pan as the reference.
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Baseline Calibration: Run a blank baseline scan from 25 °C to 250 °C at a heating rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).
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Causality & Trustworthiness: This step establishes the thermal inertia of the system. Subtracting this baseline ensures that subsequent endothermic signals are solely attributable to the sample, creating a self-validating data loop.
-
-
Sapphire Standardization: Run a highly characterized sapphire disk under identical conditions to calculate the exact cell constant for heat capacity ( Cp ) derivation.
-
Sample Analysis: Subject the sample to the thermal program. Record the endothermic heat flow.
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Data Integration: Integrate the area under the endothermic vaporization peak (anticipated around 208–212 °C) to determine the experimental ΔHvap .
Protocol 2: Structural Validation via GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) confirms the absence of internal alkene isomers (which form via unwanted double-bond migration).
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Sample Dilution: Dilute the sample to 1 mg/mL in GC-grade hexane. Add 1-decene as an internal standard (IS) at 0.5 mg/mL.
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Injection: Inject 1 µL into the GC-MS operating in split mode (50:1).
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Chromatographic Separation: Utilize a non-polar HP-5MS capillary column. Program the oven: Initial hold at 60 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
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Causality & Trustworthiness: The non-polar stationary phase separates hydrocarbons based strictly on boiling point and dispersive interactions. This effectively resolves the branched 5-methyl-1-undecene from any unreacted linear precursors or structural isomers.
-
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Mass Spectrometry: Operate the MS in electron ionization (EI) mode at 70 eV. Confirm the molecular ion peak ( M+ = 168 m/z) and characteristic fragmentation patterns (e.g., loss of the methyl or allyl radical).
References
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National Institute of Standards and Technology (NIST) . "1-Undecene, 5-methyl-". NIST Chemistry WebBook, SRD 69. Available at:[Link]
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National Center for Biotechnology Information . "PubChem Compound Summary for CID 522550, 5-Methyl-1-undecene". PubChem. Available at:[Link]
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National Center for Biotechnology Information . "PubChem Compound Summary for CID 8183, 1-Dodecene". PubChem. Available at: [Link]
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Zheng, Y., et al. "Modular Stereoselective Synthesis of Sex Pheromone of Lambdina fiscellaria lugubrosa (Hulst) and Discovery of Cross-Species Attraction in Semiothisa cinerearia (Bremer & Grey)". Toxins (MDPI), 2022. Available at:[Link]
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Gillis, R. J., et al. "Detailed Kinetic Modeling for the Pyrolysis of a Jet A Surrogate". Energy & Fuels (ACS Publications), 2022. Available at:[Link]
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Zhang, K., et al. "The influence of thermochemistry on the reactivity of propane, the pentane isomers and n-heptane in the low temperature regime". OSTI.GOV, 2021. Available at:[Link]
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